

FTIR spectrum analysis of N-Ethylformanilide functional groups

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Compound of Interest

Compound Name:	N-Ethylformanilide
CAS No.:	5461-49-4
Cat. No.:	B8804465

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Advanced FTIR Analysis of N-Ethylformanilide (CAS 5461-49-4)

Executive Summary

This technical guide provides a rigorous framework for the vibrational spectroscopic analysis of **N-Ethylformanilide** (N-ethyl-N-phenylformamide). Designed for analytical chemists and process engineers, this document moves beyond basic peak assignment to explore the structural dynamics governing the spectrum. We focus on the unique "cross-conjugation" effects of the tertiary amide system and provide a self-validating protocol for purity assessment during synthesis.

Part 1: Molecular Architecture & Vibrational Theory

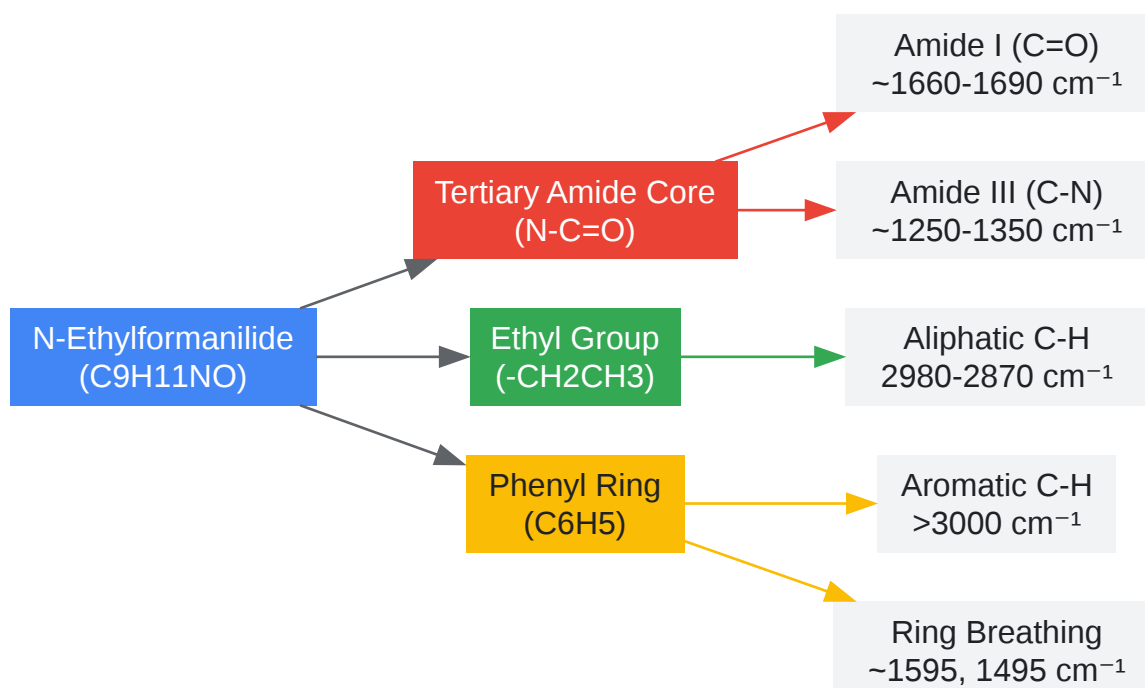
Structural Context

N-Ethylformanilide differs significantly from secondary amides (like N-ethylacetamide) due to the absence of an N-H bond and the presence of competing resonance structures.

- Tertiary Amide Core: The nitrogen atom is bonded to a carbonyl carbon, an ethyl group, and a phenyl ring. This creates a "tug-of-war" for the nitrogen lone pair electrons.
- Cross-Conjugation: The nitrogen lone pair can delocalize into the carbonyl group (amide resonance) or the phenyl ring. Steric hindrance between the ethyl group and the phenyl ring often twists the ring out of perfect planarity, slightly reducing the N-phenyl conjugation. This preserves the double-bond character of the C=O bond, typically keeping the stretching frequency in the 1660–1690 cm^{-1} range.

Visualization: Functional Group Map

The following diagram maps the key vibrational centers of the molecule.



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Figure 1: Functional group mapping linking structural moieties to specific vibrational modes.

Part 2: Experimental Protocol

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this standardized protocol.

Sample Preparation

- State: **N-Ethylformanilide** is typically a liquid at room temperature (Melting point ~13-14°C, though often supercooled; Boiling point ~259°C).
- Technique: ATR (Attenuated Total Reflectance) is recommended over transmission cells (liquid film between NaCl plates) for ease of cleaning and path length consistency.
 - Crystal Selection: Diamond or ZnSe.
 - Volume: 10–20 μL of neat liquid.
- Background: Collect a fresh background spectrum (air) before every sample to eliminate atmospheric CO_2 (~2350 cm^{-1}) and H_2O interference.

Instrument Parameters

- Resolution: 4 cm^{-1} (Standard for qualitative ID).
- Scans: Minimum 16 scans (32 recommended for better Signal-to-Noise ratio).
- Range: 4000–600 cm^{-1} .

Part 3: Spectral Interpretation & Assignment

The following table synthesizes data from analogue formamides and tertiary amide theory.

Wavenumber (cm ⁻¹)	Functional Group	Mode	Intensity	Diagnostic Note
3060 – 3030	Aromatic Ring	C-H Stretch	Weak	Characteristic of unsaturated C-H bonds.
2980 – 2870	Ethyl Group	C-H Stretch	Medium	Distinct peaks for asymmetric/symmetric -CH ₃ and -CH ₂ -.
~2850	Formyl Group	C-H Stretch	Weak/Shld	Often obscured by alkyl bands; unique to formamides (aldehyde-like H).
1660 – 1690	Tertiary Amide	C=O Stretch (Amide I)	Very Strong	Primary ID Peak. Lower than esters/aldehydes but higher than some secondary amides.
1595, 1495	Phenyl Ring	C=C Ring Stretch	Medium	The "1500 doublet" confirms the aromatic ring presence.
1450 – 1460	Ethyl / Ring	CH ₂ Bend / C=C	Medium	Overlap region of methylene scissoring and ring modes.
1380	Ethyl Group	CH ₃ Umbrella	Medium	Characteristic methyl deformation.

1250 – 1350	Tertiary Amide	C-N Stretch (Amide III)	Medium-Strong	Coupled vibration; confirms the amide linkage.
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760 & 690	Phenyl Ring	C-H Out-of-Plane	Strong	Mono- substitution pattern. Critical for confirming the N-phenyl group.

Mechanistic Insight: The "Amide I" Frequency

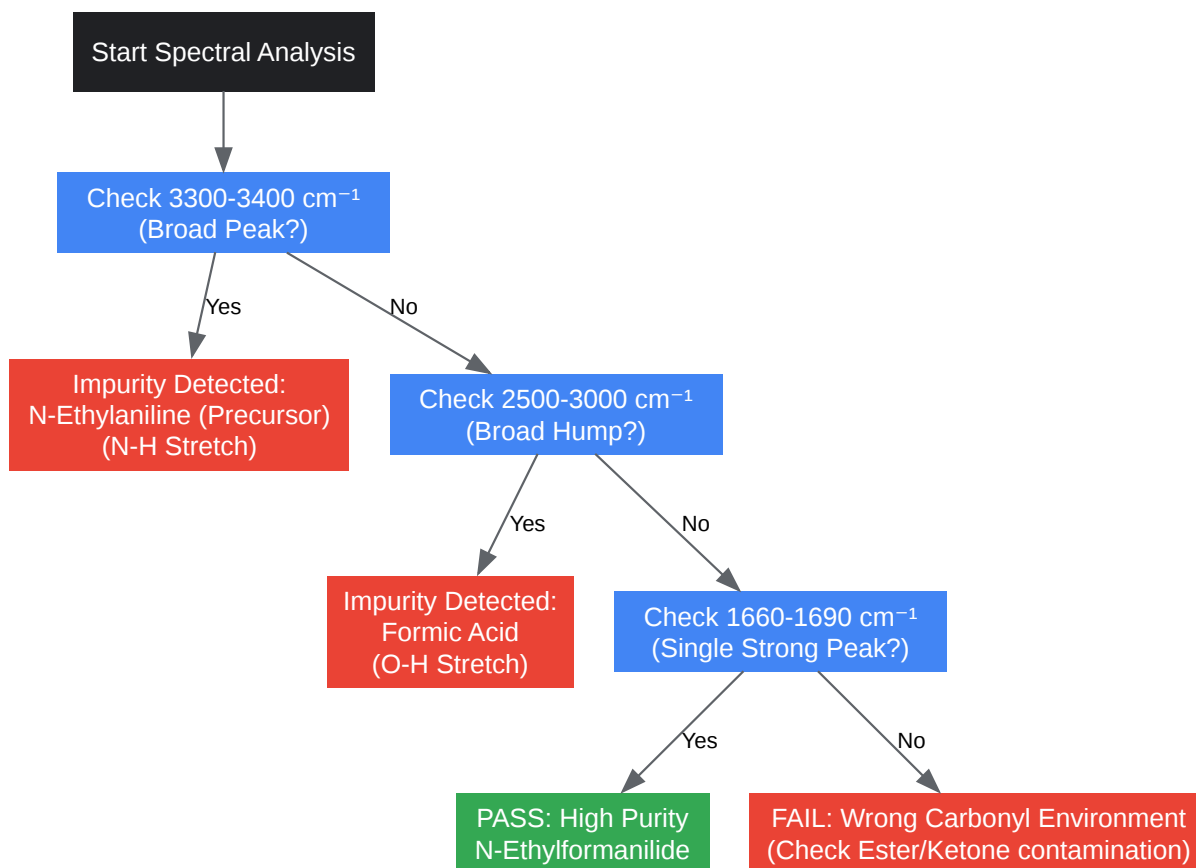
In secondary amides (R-NH-CO-R), hydrogen bonding lowers the C=O frequency to $\sim 1640\text{ cm}^{-1}$. In **N-Ethylformanilide**, there is no Hydrogen on the nitrogen to donate to a hydrogen bond. Consequently, the C=O bond retains more double-bond character, appearing at a higher wavenumber ($1660\text{--}1690\text{ cm}^{-1}$) compared to its secondary counterparts.

Part 4: Impurity Profiling & Validation

Trustworthiness in analysis comes from proving what is not present. Use this decision tree to validate synthesis purity, specifically looking for the precursor (N-ethylaniline) or hydrolysis products.

Common Impurities

- N-Ethylaniline (Precursor): Characterized by a broad N-H stretch at $3300\text{--}3400\text{ cm}^{-1}$.
- Formic Acid (Reagent/Hydrolysis): Characterized by a very broad "hump" O-H stretch ($3000\text{--}2500\text{ cm}^{-1}$) and a shifted Carbonyl ($\sim 1710\text{ cm}^{-1}$).
- Water: Broad O-H stretch centered at 3400 cm^{-1} .



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Figure 2: Logic flow for purity validation and impurity identification.

References

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